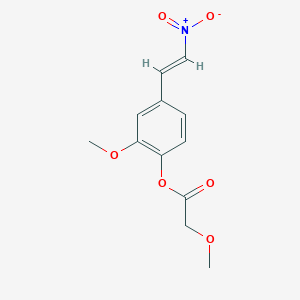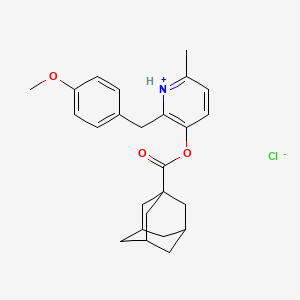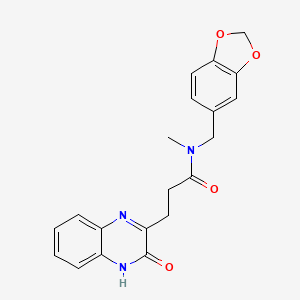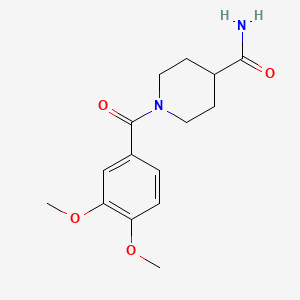![molecular formula C21H21N5O B5680499 N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine, also known as PP2, is a potent inhibitor of Src family kinases. It is a small molecule that has been extensively used in scientific research to study the signaling pathways involved in various cellular processes.
Mécanisme D'action
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine inhibits the activity of Src family kinases by binding to the ATP-binding site of these kinases. Src family kinases are activated by the binding of growth factors to their receptors, which leads to the autophosphorylation of the tyrosine residues in the kinase domain. This autophosphorylation leads to the activation of the kinase, which then phosphorylates its substrates. N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine prevents the transfer of phosphate groups to these substrates by binding to the ATP-binding site of the kinase and preventing the binding of ATP.
Biochemical and Physiological Effects
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells by blocking the signaling pathways involved in cell growth and survival. It also inhibits the migration and invasion of cancer cells by blocking the signaling pathways involved in cell motility. In addition, N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been shown to have anti-inflammatory effects by inhibiting the activation of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine is a potent inhibitor of Src family kinases and has been extensively used in scientific research to study the role of these kinases in various cellular processes. Its advantages include its high potency and specificity for Src family kinases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine in scientific research. One direction is the development of more potent and specific inhibitors of Src family kinases. Another direction is the use of N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine in combination with other inhibitors to target multiple signaling pathways involved in cancer cell growth and survival. Finally, N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine could be used in the development of new therapies for cancer and other diseases that are characterized by abnormal activation of Src family kinases.
Méthodes De Synthèse
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine can be synthesized using a multi-step process. The first step involves the reaction of 4-pyridinecarboxaldehyde with 1-piperidin-4-ylpiperazine to form 4-(4-pyridinyl)-1-piperidinylamine. The second step involves the reaction of this intermediate with 2-chloro-5-nitrobenzophenone to form N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine (N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine).
Applications De Recherche Scientifique
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine inhibits the activity of Src family kinases by binding to the ATP-binding site of these kinases and preventing the transfer of phosphate groups to their substrates.
Propriétés
IUPAC Name |
(2-anilinopyrimidin-5-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-20(26-12-8-17(9-13-26)16-6-10-22-11-7-16)18-14-23-21(24-15-18)25-19-4-2-1-3-5-19/h1-7,10-11,14-15,17H,8-9,12-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMUDOZRGPESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)


![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5680485.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)

![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)
